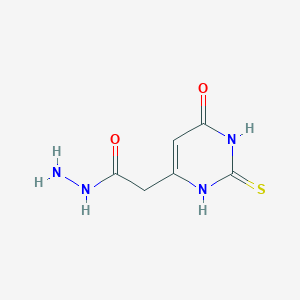

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

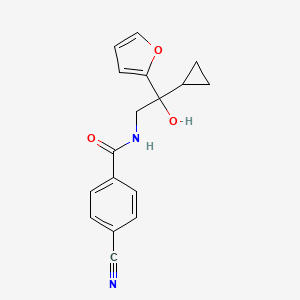

説明

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in various contexts. For instance, one method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .

Molecular Structure Analysis

The molecular formula of this compound is C6H8N4O2S. The InChI code is 1S/C7H8N2O3S/c1-12-6(11)3-4-2-5(10)9-7(13)8-4/h2H,3H2,1H3,(H2,8,9,10,13) .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 200.22 . It is recommended to be stored at a temperature between 28 C .

科学的研究の応用

Antimicrobial Activity

Compounds similar to “2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide” have been found to have antimicrobial properties . For instance, a study found that a compound with a similar structure showed high affinity to the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme that is a target for antibacterial drug candidates . The compound showed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .

Antitumor Activity

Some compounds with a similar structure have shown promising results in antitumor activity evaluation . These compounds were synthesized by reacting with carbon electrophiles and selected nitrogen nucleophiles .

Anticonvulsant Activity

A study found that two compounds with a similar structure exhibited weak anticonvulsant activity . These compounds decreased lethality and statistically improved the severity of one indicator .

Synthesis of Glycoproteins

Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, are used in the synthesis of glycoproteins .

Acid Corrosion Inhibitors

Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, are used as acid corrosion inhibitors for low-carbon steel .

Anti-HIV Activity

Bis (pyrid-2-yl) disulfides, which can be synthesized from compounds with a similar structure, exhibit anti-HIV activity .

作用機序

Target of Action

Many thioxopyrimidine derivatives are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are studied.

Mode of Action

The mode of action of thioxopyrimidine derivatives can also vary widely. Some may interact with enzymes or receptors in the body, altering their function. Others may interact with DNA or other cellular components, leading to changes in cell function .

Biochemical Pathways

The biochemical pathways affected by thioxopyrimidine derivatives can be diverse, reflecting the wide range of biological activities these compounds can have. They may influence pathways related to inflammation, pain perception, blood pressure regulation, memory formation, seizure activity, microbial growth, and cancer cell proliferation, among others .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thioxopyrimidine derivatives, the results could range from reduced inflammation or pain to inhibited microbial growth or cancer cell proliferation .

特性

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSMZKOQVNPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2533176.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![N-(3,5-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2533181.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)